2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide
Description
2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2,6-dichloropyridinyl group and at the 5-position with a methyl group. Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL, which is widely recognized for small-molecule refinement . The dichloropyridinyl substituent likely contributes to enhanced lipophilicity and electronic effects, which may influence bioavailability and target binding.
Properties
Molecular Formula |
C9H7Cl2N5O |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C9H7Cl2N5O/c1-4-7(9(12)17)15-16(14-4)5-2-3-6(10)13-8(5)11/h2-3H,1H3,(H2,12,17) |
InChI Key |
UJPUUJDTJGBINE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)N)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the chlorination of pyridine to obtain 2,6-dichloropyridine. This intermediate is then subjected to a series of reactions, including nitration, reduction, and nucleophilic substitution, to introduce the triazole ring and carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by catalytic hydrogenation and coupling reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 1,2,3-triazole-4-carboxamides are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds, focusing on substituents, biological activities, mechanisms, and key findings:
Key Observations:
Substituent Effects on Activity :
- The dichloropyridinyl group in the target compound may confer distinct electronic and steric properties compared to benzyl or aryl substituents. Chlorine atoms could enhance membrane permeability and target engagement via halogen bonding .
- Methyl groups at the 5-position (common in the target compound and others ) appear to balance steric bulk and metabolic stability, as seen in COX-2 inhibitors with moderate selectivity .
Mechanistic Diversity: While the target compound’s mechanism remains uncharacterized, related triazole-4-carboxamides exhibit diverse modes of action, including tubulin polymerization inhibition , kinase targeting , and COX-2 selectivity .
Potency Trends: Electron-withdrawing groups (e.g., trifluoromethyl ) correlate with high potency, likely due to enhanced binding to hydrophobic enzyme pockets. The dichloropyridine group in the target compound may mimic this effect. Bulkier substituents (e.g., coumarin-linked pyrimidinones ) may reduce bioavailability but improve specificity for DNA topoisomerase-IIα .
Biological Activity
2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide (commonly referred to as the compound ) is a synthetic organic compound characterized by its unique triazole structure and dichloropyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through various studies and data.
The molecular formula of this compound is C9H6Cl2N4O, with a molecular weight of approximately 273.07 g/mol. The structure features a triazole ring and a dichloropyridine group, which contribute to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C9H6Cl2N4O |
| Molecular Weight | 273.07 g/mol |
| IUPAC Name | 2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxamide |
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. For example:
- Bacterial Inhibition : The compound has demonstrated activity against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Similar triazole compounds have shown efficacy against fungal pathogens such as Candida spp.
These activities are attributed to the structural features that enhance solubility and stability in biological systems .
Anticancer Properties
The anticancer potential of this compound is under investigation. Triazole derivatives are known to interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest:
- Mechanism of Action : The compound may inhibit key enzymes or receptors involved in tumorigenesis.
- In Vitro Studies : Cell viability assays have indicated that the compound can reduce the proliferation of cancer cell lines.
For instance, derivatives similar to this compound have shown IC50 values indicating effective inhibition of cancer cell growth .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various triazole derivatives included this compound. The results indicated:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited an inhibition zone diameter of 15 mm against S. aureus at a concentration of 100 µg/mL.
Case Study 2: Anticancer Activity
In a recent study evaluating the anticancer effects of triazole derivatives:
- Cell Lines Used : HeLa (cervical cancer) and MCF7 (breast cancer).
- Findings : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM for HeLa cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
